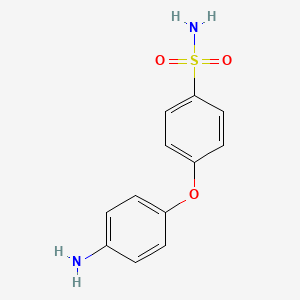

4-(4-Aminophenoxy)benzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

4-(4-aminophenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,13H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCLVGWSBIKUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

4-(4-Aminophenoxy)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic applications in conditions like glaucoma and epilepsy. Additionally, this compound can interact with dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exhibiting antibacterial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain bacterial cells by interfering with folate synthesis. In mammalian cells, it can modulate the activity of carbonic anhydrase, affecting processes like pH regulation and ion transport. These effects highlight the compound’s potential in both antibacterial and therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its activity by blocking the enzyme’s ability to catalyze the hydration of carbon dioxide. This inhibition can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma. Additionally, the compound can inhibit dihydropteroate synthetase by mimicking the substrate, leading to a disruption in folate synthesis and exhibiting antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in enzyme activity and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase and dihydropteroate synthetase, leading to therapeutic effects. At high doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and allergic reactions. Threshold effects have been noted, with specific dosages required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, influencing metabolic flux and metabolite levels. The compound can also undergo metabolic transformations, leading to the formation of metabolites that may have distinct biological activities. These interactions highlight the compound’s role in modulating metabolic pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes and enzyme activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

4-(4-Aminophenoxy)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity, particularly in antimicrobial and cardiovascular contexts. This article reviews its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, with an ether linkage to another benzene ring containing an amino group. Its chemical structure can be represented as follows:

Target Enzymes

This compound primarily targets enzymes involved in folic acid synthesis, such as:

- Dihydropteroate synthetase

- Carbonic anhydrase

These enzymes are crucial for bacterial growth and metabolism, and their inhibition leads to decreased bacterial proliferation.

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways, including:

- Nucleotide synthesis

- Amino acid metabolism

This disruption ultimately affects cellular processes, leading to bacterial cell death.

Absorption and Distribution

The compound is well absorbed through the gastrointestinal tract, widely distributed in body tissues, and metabolized primarily in the liver. It is excreted via the urine, which is typical for sulfonamides.

Stability and Dosage Effects

Research indicates that this compound remains stable under physiological conditions but may degrade when exposed to light or heat. Dosage studies in animal models suggest that lower doses enhance antioxidant enzyme activity and provide protective effects against oxidative stress.

Cardiovascular Effects

Recent studies have explored the cardiovascular implications of sulfonamide derivatives. For instance, a study on 4-(2-aminoethyl)-benzenesulfonamide revealed its ability to decrease perfusion pressure and coronary resistance in isolated rat heart models. This effect was attributed to interactions with calcium channels, suggesting potential applications in cardiovascular therapies .

Research Findings Summary Table

Case Studies and Experimental Research

Several experimental studies have evaluated the biological activity of sulfonamide derivatives. One notable case involved testing various benzenesulfonamides on isolated rat hearts to assess their effects on perfusion pressure. The results indicated that certain derivatives could significantly influence cardiovascular parameters, highlighting their potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below compares 4-(4-Aminophenoxy)benzene-1-sulfonamide with structurally related sulfonamide derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

- Solubility: The aminophenoxy group in the target compound enhances polarity compared to benzyloxy () or trifluoromethyl () substituents, favoring solubility in polar solvents like ethanol or DMSO.

- Bioactivity: Trifluoromethyl derivatives () exhibit enhanced lipophilicity, improving membrane permeability in drug candidates, while the aminophenoxy group may support hydrogen bonding in enzyme interactions .

- Thermal Stability: Triazinyl derivatives () and sulfone-containing analogs () show superior thermal stability, making them suitable for high-performance polymers.

Pharmacological Potential

- Antimicrobial Activity: Sulfonamides with electron-withdrawing groups (e.g., -CF3 in ) show potent activity against resistant strains, while the aminophenoxy group could target specific bacterial pathways .

- Drug Delivery: The hydrochloride salt of 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide () highlights the role of solubilizing groups in formulation.

Méthodes De Préparation

Nucleophilic Substitution of p-Chlorobenzenesulfonamide

One industrially relevant method, as described in patent CN110256304A, involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under high temperature and pressure conditions to yield 4-hydrazinobenzene-1-sulfonamide hydrochloride, a closely related sulfonamide intermediate. Although this patent focuses on 4-hydrazinobenzene-1-sulfonamide, the methodology is adaptable to the preparation of 4-(4-Aminophenoxy)benzene-1-sulfonamide by substituting hydrazine hydrate with an appropriate nucleophile such as 4-aminophenol or its derivatives.

Key parameters from this method include:

| Parameter | Value |

|---|---|

| Reaction temperature | 120–125 °C |

| Reaction pressure | 0.8–1.2 MPa |

| Molar ratio (p-chlorobenzenesulfonamide : nucleophile) | 1 : 8 to 1 : 15 (preferably 1 : 10) |

| Hydrazine hydrate concentration (for hydrazine) | 50–80 wt% |

| Reaction time | Until p-chlorobenzenesulfonamide content ≤ 0.1% |

This method achieves high yield and purity with relatively low equipment requirements, making it suitable for industrial production. The principle of high-temperature nucleophilic substitution under pressure can be applied to prepare this compound by replacing hydrazine hydrate with 4-aminophenol or related nucleophiles.

Synthetic Routes from 4-Aminobenzenesulfonamide Derivatives

Research literature (PMC6271771) reports the synthesis of various 4-amino-substituted benzenesulfonamides, including derivatives structurally related to this compound. These syntheses often start from 4-aminobenzenesulfonamide, which is reacted with electrophilic aromatic compounds or undergoes coupling reactions to introduce the phenoxy substituent.

Typical synthetic steps include:

- Formation of the sulfonamide group on the benzene ring.

- Introduction of the phenoxy substituent via nucleophilic aromatic substitution or Ullmann-type coupling reactions between 4-aminophenol and a halogenated benzenesulfonamide.

- Purification via crystallization or chromatography to achieve high purity.

Use of Coupling Reactions

The preparation of this compound may also involve copper-catalyzed coupling reactions (Ullmann ether synthesis) between 4-aminophenol and 4-halobenzenesulfonamide derivatives. This method allows for mild reaction conditions and good selectivity.

Typical conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Copper(I) iodide or copper powder |

| Ligand | 1,10-Phenanthroline or similar |

| Base | Potassium carbonate or cesium carbonate |

| Solvent | Dimethylformamide (DMF) or DMSO |

| Temperature | 80–130 °C |

| Reaction time | 12–24 hours |

This approach provides a reliable method to form the aryl-oxygen bond linking the aminophenyl group to the benzenesulfonamide moiety, yielding this compound with good yields and purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| High-temp nucleophilic substitution (Patent CN110256304A) | p-Chlorobenzenesulfonamide + hydrazine hydrate (adapted for 4-aminophenol) | 120–125 °C, 0.8–1.2 MPa, 1:10 molar ratio | >85 | >98 | High yield, industrial scalability | Requires high pressure equipment |

| Ullmann-type coupling | 4-Aminophenol + 4-halobenzenesulfonamide + Cu catalyst | 80–130 °C, 12–24 h, base, DMF/DMSO | 70–90 | >95 | Mild conditions, selective | Longer reaction time, catalyst cost |

| Direct substitution on 4-aminobenzenesulfonamide | 4-Aminobenzenesulfonamide + electrophilic phenoxy derivative | Reflux, acidic/basic medium | 60–80 | 90–95 | Simpler setup | Lower yield, possible side reactions |

Research Findings and Notes

The nucleophilic aromatic substitution under high temperature and pressure conditions is effective for sulfonamide derivatives with halogen leaving groups, providing high yields and purity with relatively low equipment complexity, suitable for scale-up.

Copper-catalyzed coupling reactions offer a milder alternative with good selectivity and yields, widely used in organic synthesis for aryl ether bond formation.

The presence of the amino group on the phenyl ring requires careful control of reaction conditions to prevent side reactions such as diazotization or over-oxidation, which can reduce yield and purity.

Purification techniques such as recrystallization and chromatographic methods are essential to remove by-products and achieve pharmaceutical-grade purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Aminophenoxy)benzene-1-sulfonamide, and what methodological considerations are critical for yield optimization?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, sulfonamide formation often involves reacting a sulfonyl chloride with an amine under controlled pH (8–10) and low-temperature conditions (0–5°C) to minimize side reactions. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the aromatic sulfonamide structure (e.g., sulfonamide protons at δ 7.5–8.5 ppm).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H] expected at m/z 293).

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm. Cross-referencing with PubChem spectral libraries ensures accuracy .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Answer : Start with in vitro enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamides’ known mechanistic roles. Use microplate readers for high-throughput screening at concentrations of 1–100 µM. Positive controls (e.g., acetazolamide) and dose-response curves (IC calculations) are essential for validating activity .

Advanced Research Questions

Q. How can conflicting data in bioactivity studies (e.g., inconsistent IC values across assays) be systematically resolved?

- Answer : Contradictions often arise from assay conditions (pH, temperature) or enzyme isoforms. Apply a tiered approach:

Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).

Use isoform-specific inhibitors (e.g., hCA I vs. hCA II) to clarify selectivity.

Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental data .

Q. What advanced synthetic strategies address challenges in regioselective functionalization of the aminophenoxy group?

- Answer :

- Protective Groups : Temporarily block the sulfonamide nitrogen using Boc or Fmoc groups during phenoxy modifications.

- Transition Metal Catalysis : Pd-catalyzed C–O coupling (e.g., Buchwald-Hartwig) enables selective aryl ether formation.

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys propose alternative pathways, minimizing competing reactions .

Q. How should researchers design studies to investigate the compound’s mechanism of action in bacterial systems?

- Answer :

- Transcriptomic Profiling : RNA-seq or qPCR to identify downregulated genes (e.g., folate biosynthesis pathways).

- Metabolic Flux Analysis : Track C-labeled metabolites via LC-MS to pinpoint disrupted pathways.

- Theoretical Frameworks : Link findings to the "sulfonamide resistance" hypothesis by correlating MIC values with efflux pump expression (e.g., AcrAB-TolC in E. coli) .

Q. What methodologies are effective for resolving crystallographic ambiguities in sulfonamide derivatives?

- Answer :

- Single-Crystal X-Ray Diffraction : Optimize crystal growth via vapor diffusion (e.g., methanol/water).

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computed values (Gaussian 16).

- Data Validation : Use checkCIF to identify outliers in crystallographic parameters (e.g., R-factor < 5%) .

Methodological Frameworks

Q. How can theoretical frameworks guide the interpretation of structure-activity relationships (SAR) for this compound?

- Answer : Adopt the "bioisosteric replacement" concept to rationalize SAR. For example:

- Replace the aminophenoxy group with carbamate or urea moieties while retaining H-bond donor capacity.

- Use Hammett plots to correlate electronic effects (σ values) with bioactivity trends.

- Validate hypotheses via QSAR models (e.g., CoMFA) .

Q. What statistical approaches are optimal for analyzing dose-response data with high variability?

- Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism).

- Bootstrapping : Generate 95% confidence intervals for IC values.

- ANOVA with Tukey’s Test : Compare means across experimental groups (α = 0.05) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 293.33 g/mol | |

| Solubility (25°C) | 2.1 mg/mL in DMSO | |

| LogP | 1.8 (Predicted via XLogP3) | |

| UV-Vis λmax | 265 nm (ε = 12,400 M<sup>−1</sup>cm<sup>−1</sup>) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.